molecular formula C11H15NO3 B1427242 Methyl 2-amino-2-(4-hydroxy-3,5-dimethylphenyl)acetate CAS No. 1218078-20-6

Methyl 2-amino-2-(4-hydroxy-3,5-dimethylphenyl)acetate

Cat. No.: B1427242
CAS No.: 1218078-20-6
M. Wt: 209.24 g/mol
InChI Key: VSLJXBAAQCDZDY-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-(4-hydroxy-3,5-dimethylphenyl)acetate (C₁₁H₁₅NO₃) is an aromatic amino ester featuring a central acetamide backbone substituted with a 4-hydroxy-3,5-dimethylphenyl group. Its molecular structure includes a methyl ester group, an amino group, and a hydroxyl group on the para position of the benzene ring, flanked by two methyl groups at the meta positions . Key physicochemical properties include a predicted collision cross-section (CCS) of 146.4 Ų for the [M+H]+ adduct, suggesting moderate molecular size and polarity .

Properties

IUPAC Name

methyl 2-amino-2-(4-hydroxy-3,5-dimethylphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-6-4-8(5-7(2)10(6)13)9(12)11(14)15-3/h4-5,9,13H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSLJXBAAQCDZDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)C)C(C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-2-(4-hydroxy-3,5-dimethylphenyl)acetate can be achieved through several methods. One common approach involves the reaction of 4-hydroxy-3,5-dimethylbenzaldehyde with glycine methyl ester hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. Techniques such as continuous flow synthesis and the use of microwave irradiation can be employed to enhance reaction rates and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-amino-2-(4-hydroxy-3,5-dimethylphenyl)acetate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The amino group can be reduced to form a primary amine.

    Substitution: The methyl ester group can undergo nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as ammonia or primary amines can be used in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Primary amines.

    Substitution: Amides or other substituted derivatives.

Scientific Research Applications

Methyl 2-amino-2-(4-hydroxy-3,5-dimethylphenyl)acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-(4-hydroxy-3,5-dimethylphenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxy groups can form hydrogen bonds with active sites, while the phenyl ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Substituent Effects on Aromatic Rings

The compound’s phenyl ring substitution pattern distinguishes it from analogs. Below is a comparative analysis of substituent-driven properties:

Compound Name Substituents on Phenyl Ring Molecular Formula Key Features
Methyl 2-amino-2-(4-hydroxy-3,5-dimethylphenyl)acetate 4-OH, 3,5-(CH₃)₂ C₁₁H₁₅NO₃ Hydroxyl group enhances hydrogen bonding; methyl groups increase steric bulk .
Methyl 2-amino-2-(4-methoxyphenyl)acetate HCl 4-OCH₃ C₁₀H₁₄ClNO₃ Methoxy group improves lipophilicity; HCl salt enhances solubility .
2-Amino-2-(4-bromophenyl)acetic acid 4-Br C₈H₈BrNO₂ Bromine increases molecular weight and polarizability; carboxylic acid form .
Methyl 2-(4-chloro-3,5-dinitrobenzamido)acetate 4-Cl, 3,5-(NO₂)₂ C₁₀H₉ClN₃O₇ Nitro groups confer strong electron-withdrawing effects; amide linkage .

Key Observations :

  • Steric Effects: The 3,5-dimethyl groups introduce steric hindrance, which may reduce reactivity at the aromatic ring compared to monosubstituted analogs like the 4-bromo derivative .
  • Electronic Effects : Nitro groups in analogs (e.g., C₁₀H₉ClN₃O₇) significantly alter electron density, enhancing electrophilic character, whereas methyl and hydroxyl groups in the target compound promote electron donation .

Collision Cross-Section (CCS) and Molecular Dynamics

The target compound’s CCS values for various adducts (e.g., 146.4 Ų for [M+H]+) suggest a compact conformation in the gas phase, likely due to intramolecular hydrogen bonding between the hydroxyl and amino groups . Comparable data for other esters are unavailable in the provided evidence, but the CCS range (146–157 Ų) aligns with medium-sized aromatic esters.

Biological Activity

Methyl 2-amino-2-(4-hydroxy-3,5-dimethylphenyl)acetate is an organic compound with notable biological activity, attributed to its unique structural features, including an amino group, a hydroxy group, and two methyl groups on a phenyl ring. This article explores its biological effects, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11_{11}H15_{15}NO3_3. Its structural characteristics contribute significantly to its biological activity. The presence of the hydroxy group enhances solubility and may facilitate interactions with various biological targets.

Property Details
Molecular FormulaC11_{11}H15_{15}NO3_3
Molecular WeightApproximately 211.25 g/mol
Functional GroupsAmino, Hydroxy, Methyl Ester

Mode of Action : The compound is hypothesized to interact with biological targets through nucleophilic substitution reactions due to its structural similarities with other bioactive compounds. This interaction can modulate enzyme activities and influence metabolic pathways.

Biochemical Pathways : this compound may participate in the formation of oximes and hydrazones, common reactions for aldehydes and ketones. Its hydroxy group can undergo oxidation to form quinone derivatives, while the amino group can be reduced to primary amines.

Biological Activities

Preliminary studies indicate that this compound exhibits various biological activities:

  • Anti-inflammatory Properties : Research suggests potential anti-inflammatory effects, making it a candidate for further pharmacological studies.
  • Analgesic Effects : The compound may also possess analgesic properties, which could be beneficial in pain management.
  • Antiproliferative Activity : In vitro studies have shown that related compounds exhibit significant antiproliferative effects against cancer cell lines such as HCT-116 and HeLa. These findings suggest that this compound could have similar effects .

Case Studies

  • Cell Line Studies : In studies involving HCT-116 cells, several derivatives were found to inhibit cell growth effectively. The IC50_{50} values ranged from 0.69 μM to 11 μM for various modifications of similar compounds. This indicates a promising avenue for developing anticancer therapies based on this compound's structure .
  • Molecular Docking Studies : Molecular docking studies have been employed to understand the interaction of this compound with specific targets. These studies help elucidate the binding affinities and potential inhibitory mechanisms against enzymes involved in cancer progression .

Comparison with Similar Compounds

The biological activity of this compound can be contrasted with structurally similar compounds:

Compound Name Structural Features Notable Biological Activity
Methyl 2-amino-2-(4-hydroxyphenyl)acetateLacks methyl groupsDifferent reactivity profile
Methyl 2-amino-2-(3-methylphenyl)acetateLacks hydroxy groupReduced polarity; altered activity
Methyl 2-amino-2-(4-hydroxy-3-nitrophenyl)acetateContains nitro groupIncreased polarity; distinct pharmacological profile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-amino-2-(4-hydroxy-3,5-dimethylphenyl)acetate
Reactant of Route 2
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Methyl 2-amino-2-(4-hydroxy-3,5-dimethylphenyl)acetate

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